molecular formula C7H4Br2N2 B1367101 1,3-Dibromoimidazo[1,5-a]pyridine CAS No. 72315-45-8

1,3-Dibromoimidazo[1,5-a]pyridine

Cat. No. B1367101
CAS RN: 72315-45-8
M. Wt: 275.93 g/mol
InChI Key: NEVFVTGZOQKSDN-UHFFFAOYSA-N
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Description

1,3-Dibromoimidazo[1,5-a]pyridine is a chemical compound with the CAS Number: 72315-45-8 . It has a molecular weight of 275.93 . It is a solid substance stored at refrigerator temperatures . Its IUPAC name is 1,3-dibromoimidazo[1,5-a]pyridine .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The InChI code for 1,3-Dibromoimidazo[1,5-a]pyridine is 1S/C7H4Br2N2/c8-6-5-3-1-2-4-11(5)7(9)10-6/h1-4H . The key for this structure is NEVFVTGZOQKSDN-UHFFFAOYSA-N .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been used in a variety of chemical reactions, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Physical And Chemical Properties Analysis

1,3-Dibromoimidazo[1,5-a]pyridine is a solid substance that is stored at refrigerator temperatures . It has a molecular weight of 275.93 .

Scientific Research Applications

Synthesis of Derivatives and Structural Analysis

1,3-Dibromoimidazo[1,5-a]pyridine serves as a key precursor in the synthesis of various derivatives. The synthesis of 3-substituted aminoimidazo[1,5-a]pyridine derivatives has been achieved through the cyclodesulfurization of N′-substituted-N-(2-pyridylmethyl)thioureas, with detailed 1H Nmr spectral analysis provided for all synthesized compounds (Bourdais & Omar, 1980).

Antiviral Applications

Research into the antiviral properties of imidazo[1,5-a]pyridine derivatives, including those with dibromoimidazo structures, has been conducted. Studies have explored the synthesis of these compounds, their antiviral activities, and the identification of structural patterns conducive to antiviral properties through molecular modeling and structure-activity relationship (SAR) studies (Mavel et al., 2001).

Fluorescent Emission and Optical Properties

1,3-Dibromoimidazo[1,5-a]pyridine has been used in synthesizing fluorescent compounds. For instance, 1,3-diarylated imidazo[1,5-a]pyridines display a range of fluorescent emissions and have been synthesized via metal-catalyzed cross-coupling reactions. These compounds have shown improved quantum yields compared to monoarylated ones, indicating their potential in optical applications (Shibahara et al., 2009).

Low-Cost Emitters with Large Stokes' Shift

The development of low-cost emitters with large Stokes' shifts involves the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives. These compounds exhibit remarkable Stokes' shifts and tunable quantum yields, offering potential applications in material science for creating luminescent materials (Volpi et al., 2017).

Therapeutic Applications

Imidazo[1,5-a]pyridine scaffolds, including those derived from 1,3-Dibromoimidazo[1,5-a]pyridine, have been extensively researched for their therapeutic potential. These compounds have shown promise in various areas of medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, and anticonvulsant activities. This versatility underscores their importance in the development of new therapeutic agents (Deep et al., 2016).

Safety And Hazards

The safety information for 1,3-Dibromoimidazo[1,5-a]pyridine indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . Given its wide range of applications and the ongoing research into its synthesis and properties , it is likely that this compound will continue to be a subject of intense research in the future.

properties

IUPAC Name

1,3-dibromoimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-6-5-3-1-2-4-11(5)7(9)10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVFVTGZOQKSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501065
Record name 1,3-Dibromoimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromoimidazo[1,5-a]pyridine

CAS RN

72315-45-8
Record name 1,3-Dibromoimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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